N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound featuring a dihydroisoquinoline core substituted with a 2-methyl group and a 4-carboxamide moiety. The 5-chloro-2-hydroxyphenyl group attached to the carboxamide nitrogen is critical for its pharmacological interactions. This structure confers unique electronic and steric properties, influencing solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-20-9-13(11-4-2-3-5-12(11)17(20)23)16(22)19-14-8-10(18)6-7-15(14)21/h2-9,21H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRLVIGUHCZFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities . Additionally, its unique structure makes it a candidate for studying supramolecular interactions and crystal engineering .
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the biological context, but typically involve binding to the active site of an enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Quinoline and Isoquinoline Derivatives
- Key Differences: The target compound’s isoquinoline core (vs. The 2-hydroxyphenyl group (vs. 2-methoxyphenyl in ) improves hydrogen-bonding capacity, which may enhance interactions with polar targets like enzymes or receptors .
Pyrazine and Thiazole Derivatives
- Key Differences: Replacement of the isoquinoline core with a pyrazine () or thiazole () alters planarity and electronic distribution, shifting activity toward antimicrobial targets. The 5-chloro-2-hydroxyphenyl group is conserved in pyrazine analogs, underscoring its importance in mycobacterial inhibition .
Neurological Targets and Modulators
- Key Differences :
Pharmacological and Structural Insights
- Role of the 5-Chloro-2-Hydroxyphenyl Group: This moiety is conserved in antimycobacterial pyrazine analogs () and neurological modulators (), suggesting broad applicability in drug design.
- Impact of Core Heterocycle: Isoquinoline (target compound) vs. Pyrazine/thiazole cores (): Smaller heterocycles reduce steric hindrance, favoring interactions with compact binding pockets (e.g., mycobacterial enzymes).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
